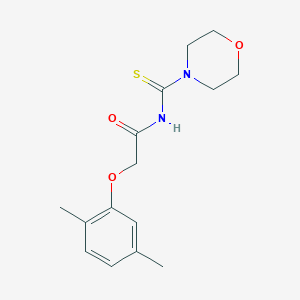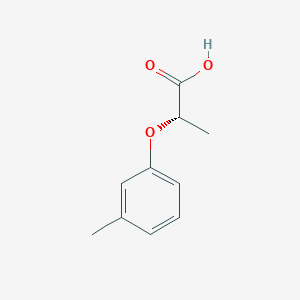![molecular formula C18H23N2+ B261540 1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
1-Methyl-2-[4-(diethylamino)styryl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[4-(diethylamino)styryl]pyridinium (also known as di-4-ANEPPS) is a fluorescent voltage-sensitive dye widely used in scientific research for the detection of changes in membrane potential. This dye has been extensively used in the field of neuroscience, cardiology, and electrophysiology. The unique properties of di-4-ANEPPS make it an ideal candidate for the study of cellular processes that involve changes in membrane potential.
作用机制
Di-4-ANEPPS works by binding to the lipid bilayer of the cell membrane. The dye is sensitive to changes in membrane potential and undergoes a change in fluorescence intensity when the membrane potential changes. This change in fluorescence can be detected using a fluorescence microscope or a spectrofluorometer. The mechanism of action of di-4-ANEPPS is well understood, making it a reliable tool for researchers.
Biochemical and Physiological Effects:
Di-4-ANEPPS has no known biochemical or physiological effects on cells. It does not alter membrane potential or interfere with ion channels. The dye is non-toxic and does not affect cell viability. This makes it an ideal tool for long-term experiments.
实验室实验的优点和局限性
One of the main advantages of di-4-ANEPPS is its high sensitivity to changes in membrane potential. It can detect changes in membrane potential as small as 0.1 mV. The dye is also compatible with a wide range of cell types, making it a versatile tool for researchers. However, di-4-ANEPPS has some limitations. It is sensitive to photobleaching, which can limit the duration of experiments. The dye is also sensitive to changes in temperature and pH, which can affect the accuracy of measurements.
未来方向
There are several future directions for the use of di-4-ANEPPS in scientific research. One area of interest is the study of the effects of drugs on ion channels. Di-4-ANEPPS can be used to investigate the mechanisms of action of drugs that affect ion channels, which could lead to the development of new therapeutics. Another area of interest is the study of the effects of aging on membrane potential. Di-4-ANEPPS can be used to investigate changes in membrane potential that occur with age, which could lead to a better understanding of age-related diseases. Finally, di-4-ANEPPS could be used in the development of new biosensors for the detection of changes in membrane potential in real-time.
Conclusion:
Di-4-ANEPPS is a valuable tool for the study of changes in membrane potential in various cell types. Its unique properties make it an ideal candidate for scientific research. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry. The dye has no known biochemical or physiological effects on cells and is non-toxic. However, it does have some limitations, such as sensitivity to photobleaching and changes in temperature and pH. There are several future directions for the use of di-4-ANEPPS in scientific research, including the study of the effects of drugs on ion channels and the development of new biosensors.
合成方法
The synthesis of di-4-ANEPPS involves the reaction of 4-(diethylamino)benzaldehyde with 2-bromomethyl pyridine, followed by the addition of methyl iodide. The final product is obtained through purification using column chromatography. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry.
科学研究应用
Di-4-ANEPPS is widely used in scientific research to study changes in membrane potential in various cell types. It has been used to study the action potential in neurons, cardiac cells, and smooth muscle cells. The dye can be used in both in vitro and in vivo experiments, making it a versatile tool for researchers. Di-4-ANEPPS has also been used to study the effects of drugs on membrane potential and to investigate the mechanisms of action of various ion channels.
属性
产品名称 |
1-Methyl-2-[4-(diethylamino)styryl]pyridinium |
|---|---|
分子式 |
C18H23N2+ |
分子量 |
267.4 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3/h6-15H,4-5H2,1-3H3/q+1 |
InChI 键 |
BOXNHJXFMYFAFC-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)




